
Rivanicline galactarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivanicline galactarate is a compound that acts as a partial agonist at neuronal nicotinic acetylcholine receptors. It binds primarily to the α4β2 receptor subtype. This compound was initially developed for the treatment of Alzheimer’s disease due to its nootropic effects. Additionally, it has been found to inhibit the production of interleukin-8, making it a potential anti-inflammatory treatment for conditions such as ulcerative colitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rivanicline galactarate involves the preparation of rivanicline, which is then reacted with galactaric acid. The synthetic route for rivanicline typically involves the following steps:
Formation of the pyridine ring: This is achieved through a series of reactions starting from simple organic molecules.
Introduction of the butene side chain: This involves the addition of a butene group to the pyridine ring.
Methylation: The final step involves the methylation of the nitrogen atom in the pyridine ring.
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The final product is purified using techniques such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Rivanicline galactarate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Rivanicline galactarate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptors and their interactions with various ligands.
Biology: It is used to investigate the role of nicotinic acetylcholine receptors in various biological processes, including neurotransmission and inflammation.
Medicine: It is being studied as a potential treatment for Alzheimer’s disease, ulcerative colitis, and other inflammatory conditions.
Industry: It is used in the development of new drugs and therapeutic agents targeting nicotinic acetylcholine receptors .
Mechanism of Action
Rivanicline galactarate exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α4β2 subtype. This binding leads to the activation of these receptors, resulting in the modulation of neurotransmitter release. Additionally, this compound inhibits the production of interleukin-8, a pro-inflammatory cytokine, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved include the cholinergic neurotransmission pathway and the inflammatory signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Ispronicline: Another partial agonist at nicotinic acetylcholine receptors, primarily targeting the α4β2 subtype.
Varenicline: A partial agonist at α4β2 nicotinic acetylcholine receptors, used as a smoking cessation aid.
Cytisine: A plant-based alkaloid that acts as a partial agonist at nicotinic acetylcholine receptors.
Uniqueness of Rivanicline Galactarate
This compound is unique due to its dual action as a nootropic and anti-inflammatory agent. While other similar compounds primarily target nicotinic acetylcholine receptors for cognitive enhancement or smoking cessation, this compound also inhibits interleukin-8 production, making it a potential treatment for inflammatory conditions .
Properties
CAS No. |
675132-86-2 |
|---|---|
Molecular Formula |
C26H38N4O8 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/2C10H14N2.C6H10O8/c2*1-11-7-3-2-5-10-6-4-8-12-9-10;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*2,4-6,8-9,11H,3,7H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/b2*5-2+;/t;;1-,2+,3+,4- |
InChI Key |
CIMKLHOSRSGWFB-MWCLJRRUSA-N |
Isomeric SMILES |
CNCC/C=C/C1=CN=CC=C1.CNCC/C=C/C1=CN=CC=C1.[C@H](O)([C@H](O)C(=O)O)[C@H](O)[C@@H](O)C(=O)O |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1.CNCCC=CC1=CN=CC=C1.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B10858380.png)

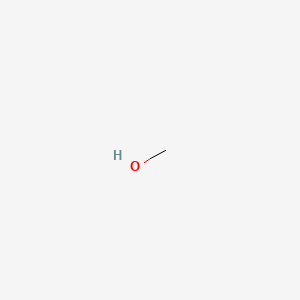
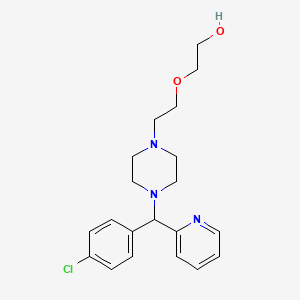
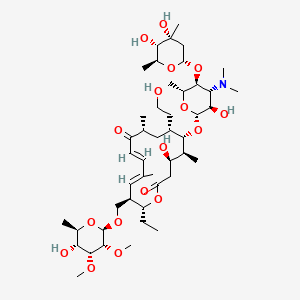
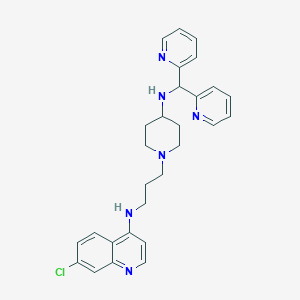
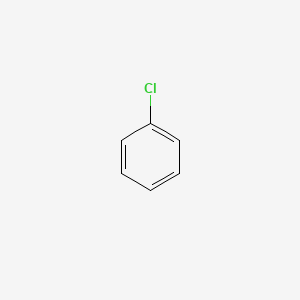

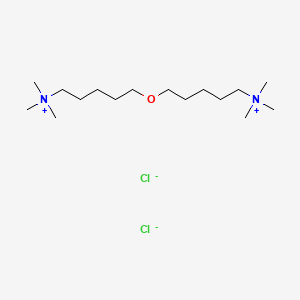
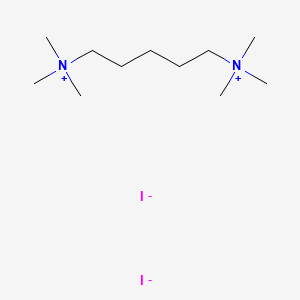
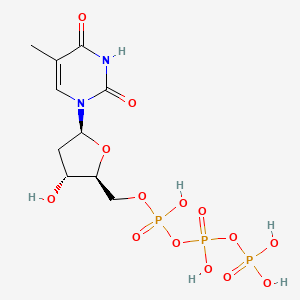
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10858465.png)

![(1S,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858479.png)
